Product packaging for C16H14F3NO3S(Cat. No.:)

C16H14F3NO3S

Cat. No.: B12201028
M. Wt: 357.3 g/mol
InChI Key: BYULKXUGMYBJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Aldose Reductase Inhibition in Relevant Biological Contexts

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol. ijsr.netmdpi.com Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. mdpi.com However, in hyperglycemic states, such as those seen in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased. mdpi.com This leads to the intracellular accumulation of sorbitol. ijsr.net

The accumulation of sorbitol creates osmotic stress within cells, leading to subsequent cellular damage. ijsr.net This process is particularly detrimental in tissues that are not insulin-sensitive, such as the lens of the eye, peripheral nerves, and the glomerulus of the kidney. ijsr.net The osmotic stress and subsequent biochemical changes are implicated in the pathogenesis of various diabetic complications, including neuropathy (nerve damage), retinopathy (eye damage), and nephropathy (kidney damage). bioworld.comresearchgate.net

Inhibition of aldose reductase is a key therapeutic strategy aimed at preventing or slowing the progression of these long-term diabetic complications. openmedicinalchemistryjournal.com By blocking this enzyme, aldose reductase inhibitors (ARIs) prevent the conversion of excess glucose into sorbitol, thereby mitigating the downstream cellular damage caused by its accumulation. ijsr.net

Historical Context of Aldose Reductase Inhibitor Discovery and Development in Research

The quest for effective aldose reductase inhibitors has been a significant area of medicinal chemistry research for several decades. The initial discovery of aldose reductase and its role in the polyol pathway spurred the development of various classes of inhibitors. Early research focused on identifying compounds that could effectively block the enzyme's activity and prevent sorbitol accumulation.

Over the years, a variety of chemical scaffolds have been investigated for their aldose reductase inhibitory potential. These can be broadly categorized into two main classes: carboxylic acid derivatives and cyclic imides (spirohydantoins). openmedicinalchemistryjournal.com

Several compounds from these classes have progressed to clinical trials, but many have faced challenges related to efficacy, bioavailability, or adverse side effects. biomedpharmajournal.org For instance, some early ARIs were withdrawn from the market due to toxicity concerns. biomedpharmajournal.org Despite these setbacks, the pursuit of novel, potent, and selective ARIs with favorable safety profiles has continued, leading to the exploration of new chemical entities, including those with a benzothiazole (B30560) core structure. ijsr.netbioworld.com

Significance of Investigating Small Molecule Aldose Reductase Inhibitors for Research Purposes

Small molecule inhibitors are invaluable tools in biomedical research. Their ability to modulate the activity of specific enzymes allows for the detailed investigation of biological pathways and disease mechanisms. The study of small molecule ARIs, such as C16H14F3NO3S, serves multiple crucial purposes in a research context.

Firstly, they allow for the validation of aldose reductase as a therapeutic target. By observing the biochemical and physiological effects of inhibiting the enzyme in preclinical models, researchers can confirm its role in the pathology of diabetic complications. Secondly, these molecules serve as chemical probes to explore the structure and function of the aldose reductase active site. Structure-activity relationship (SAR) studies, which examine how chemical modifications to the inhibitor affect its potency, provide insights into the molecular interactions necessary for effective inhibition. nih.gov

Finally, the development and optimization of small molecule ARIs contribute to the broader field of drug discovery. The challenges encountered and the strategies employed to overcome them, such as improving selectivity and pharmacokinetic properties, provide valuable lessons for the development of other enzyme inhibitors.

Research Objectives and Scope for this compound Investigations

The primary research objective for the investigation of this compound is to characterize its potential as a potent and selective inhibitor of aldose reductase. This involves a multi-faceted approach that encompasses its chemical synthesis, biological evaluation, and elucidation of its mechanism of action.

Key research goals include:

Chemical Synthesis: To develop an efficient and scalable synthetic route to produce this compound and its analogues for further study.

In Vitro Biological Evaluation: To determine the inhibitory activity of this compound against aldose reductase, typically measured as the half-maximal inhibitory concentration (IC50). A critical aspect of this evaluation is to assess its selectivity for aldose reductase over other related enzymes, such as aldehyde reductase, to minimize off-target effects. researchgate.net

Structure-Activity Relationship (SAR) Studies: To synthesize and test a series of related compounds to understand how different structural features contribute to the inhibitory activity and selectivity.

Mechanism of Action Studies: To determine how this compound binds to and inhibits aldose reductase. This may involve kinetic studies and molecular modeling to understand the interactions at the atomic level.

The scope of the research is to establish a comprehensive preclinical profile of this compound, providing a strong foundation for its potential further development as a therapeutic agent for the management of diabetic complications.

Research Findings on Related Benzothiazole Aldose Reductase Inhibitors

While specific data for this compound is not extensively published, research on structurally similar benzothiazole derivatives provides valuable insights into its potential efficacy. The following table summarizes the aldose reductase inhibitory activity of some related compounds.

Compound NameAldose Reductase IC50 (nM)Aldehyde Reductase IC50 (µM)Selectivity Index
[6-methyl-3-(4,5,7-trifluoro-benzothiazol-2-ylmethyl)-pyrrolo[2,3-b]pyridin-1-yl]acetic acid (example 16) researchgate.net8>100>12500

Interactive Data Table: You can sort the table by clicking on the column headers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14F3NO3S B12201028 C16H14F3NO3S

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14F3NO3S

Molecular Weight

357.3 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanimine

InChI

InChI=1S/C16H14F3NO3S/c17-16(18,19)12-3-1-2-11(8-12)15-5-4-14(23-15)9-20-13-6-7-24(21,22)10-13/h1-5,8-9,13H,6-7,10H2

InChI Key

BYULKXUGMYBJKD-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of C16h14f3no3s Analogs

Established Synthetic Routes to the Core Scaffold of C16H14F3NO3S

The synthesis of Tolrestat (this compound) typically commences with a substituted naphthalene (B1677914) precursor. A well-documented route begins with 6-methoxy-5-(trifluoromethyl)naphthalene-1-carboxylic acid drugfuture.comprepchem.com. This carboxylic acid is first activated by conversion to its corresponding acyl chloride using thionyl chloride (SOCl2) in refluxing N,N-dimethylformamide (DMF) drugfuture.com. The resulting acyl chloride then undergoes condensation with methyl N-methylglycinate. This coupling step is commonly facilitated by reagents such as hydroxybenzotriazole (B1436442) (HOBt) and dicyclohexylcarbodiimide (B1669883) (DCC) in DMF, yielding a methyl ester intermediate, specifically methyl N-[[5-(trifluoromethyl)-6-methoxy-1-naphthyl]carbonyl]-N-methylglycinate drugfuture.com. The crucial transformation to the thioamide functionality is achieved by reacting this ester with phosphorus pentasulfide (P2S5) under refluxing pyridine (B92270) conditions drugfuture.com. The final step involves the hydrolysis of the thioamide using a sodium hydroxide (B78521) (NaOH) solution in a methanol/water mixture to afford Tolrestat drugfuture.com.

Another related synthetic pathway involves the preparation of N-[[2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl]carbonyl]carbamic Acid, Ethyl Ester from 2-fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthoic acid. This reaction utilizes ethoxycarbonyl-t-butylcarbodiimide (B8432510) in refluxing tetrahydrofuran (B95107) (THF) prepchem.com. While sharing common structural motifs, this route differs in the specific substitution pattern and functionalization compared to the primary Tolrestat synthesis.

Strategies for Chemical Modification and Analog Generation for Structure-Activity Relationship Studies

The exploration of Tolrestat analogs has been driven by the need to optimize its pharmacological profile, including potency, oral bioavailability, and to mitigate observed toxicities drugfuture.comnih.govwikipedia.org. A primary strategy involves the introduction of additional substituents onto the naphthalene ring of the core structure nih.gov. For instance, researchers have synthesized series of analogs by appending various groups to unoccupied positions on the naphthalene scaffold, evaluating their impact on aldose reductase inhibitory activity and in vivo performance nih.gov.

A significant approach in analog development is the utilization of prodrug strategies. The synthesis of primary amide prodrugs, such as analog 8a, has been investigated. Although analog 8a itself may not possess intrinsic inhibitory activity, its ability to be metabolized into an active form both in vivo and in vitro within target tissues, like the sciatic nerve, demonstrates the potential of prodrugs to enhance therapeutic efficacy nih.gov.

Furthermore, structural modifications such as halogenation have yielded promising results. The preparation of 2-fluoro-substituted analogs, like analog 9a, has shown high in vivo activity, with some compounds exhibiting potency comparable to Tolrestat in animal models nih.gov. These findings underscore the importance of regioselective substitution, particularly fluorination, in modulating the biological activity and pharmacokinetic properties of these naphthalene-sulfonamide derivatives.

Novel Synthetic Approaches for Fluorinated Naphthalene-Sulfonyl Structures

While specific novel synthetic routes for Tolrestat itself are not extensively detailed in the provided literature, general strategies for creating fluorinated naphthalene-sulfonyl structures are evident. The synthesis of compounds like N-[2-(2,4-difluorophenoxy)-5-trifluoromethyl-3-pyridyl]-2-naphthalenesulfonamide (5c) exemplifies the coupling of substituted pyridylamines with naphthalene sulfonyl chlorides, a common methodology for constructing such molecular architectures nih.gov.

The incorporation of trifluoromethyl (CF3) groups is a well-established tactic in medicinal chemistry to influence lipophilicity, metabolic stability, and target binding affinity prepchem.com. The broader class of triflamide derivatives (CF3SO2NHR) are recognized for their chemical properties and utility in organic synthesis, often exhibiting significant biological activities, including as anti-diabetic agents and aldose reductase inhibitors mdpi.com. Future novel approaches may leverage advanced trifluoromethylation techniques or the integration of triflamide/triflimide functionalities into naphthalene-based scaffolds to discover new classes of compounds with improved properties.

Molecular and Cellular Mechanisms of Aldose Reductase Inhibition by C16h14f3no3s

Target Identification and Validation: Aldose Reductase (AKR1B1)

Aldose reductase (AKR1B1) is a member of the aldo-keto reductase superfamily and is recognized as a significant therapeutic target due to its role in various pathological conditions, particularly diabetic complications mdpi.comwikipedia.orgd-nb.infofrontiersin.orgfrontiersin.orgresearchgate.net. Under hyperglycemic conditions, AKR1B1 activity increases, leading to the accumulation of sorbitol. This accumulation can cause osmotic stress, increased oxidative stress, and the formation of advanced glycation end products (AGEs), contributing to damage in tissues such as the eyes, kidneys, and nerves mdpi.comwikipedia.orgd-nb.info. The validation of AKR1B1 as a target stems from its central role in these disease pathways, making its inhibition a strategy to mitigate these detrimental effects d-nb.infofrontiersin.orgresearchgate.net.

Binding Dynamics and Interaction Analysis with Aldose Reductase

The interaction of Tolrestat with aldose reductase involves binding to the enzyme's active site. While detailed specific interaction analyses for Tolrestat are not extensively detailed in the provided snippets, general mechanisms of aldose reductase inhibition involve compounds occupying the substrate-binding pocket, thereby preventing the enzyme from converting aldehydes to alcohols encyclopedia.pub. Aldose reductase has a relatively hydrophobic active site pocket lined by aromatic and non-polar residues wikipedia.org. The catalytic mechanism of AKR1B1 is a sequential ordered process where NADPH binds first, followed by the aldehydic substrate encyclopedia.pub. Inhibitors like Tolrestat are designed to interfere with this process, either by blocking substrate binding or by affecting the enzyme's catalytic efficiency.

Enzymatic Inhibition Kinetics and Specificity of C16H14F3NO3S (Tolrestat)

Tolrestat has demonstrated potent inhibitory activity against aldose reductase. Studies have reported effective IC50 values for Tolrestat, with one source indicating an IC50 of 0.0012 µM in a streptozotocin-induced diabetic rat model frontiersin.org. Other aldose reductase inhibitors like sorbinil, zopolrestat, and IDD594 have reported IC50 values ranging from 3.14 μM to 0.004 μM frontiersin.org. While the provided information does not detail the specificity profile of Tolrestat against other aldo-keto reductases, the development of aldose reductase inhibitors often aims for selectivity to minimize off-target effects frontiersin.orgd-nb.infofrontiersin.org.

Table 1: Aldose Reductase Inhibitory Potency of Tolrestat and Other Standards

CompoundIC50 (μM)Reference Model
Tolrestat0.0012Streptozotocin-induced diabetic rat model frontiersin.org
Sorbinil3.14Not specified frontiersin.org
Zopolrestat0.004Streptozotocin (B1681764) diabetic mice frontiersin.org
IDD5940.030Not specified frontiersin.org

Molecular Basis of Potency and Selectivity for Aldose Reductase Inhibition

The molecular basis for Tolrestat's potency lies in its chemical structure, which allows it to bind effectively to the aldose reductase active site. Tolrestat is a small molecule drug with a specific chemical structure (this compound) that confers its inhibitory properties nih.govmedkoo.comcymitquimica.com. While detailed structure-activity relationship (SAR) studies specifically for Tolrestat are not provided, the general design of aldose reductase inhibitors involves chemical moieties that interact favorably with the enzyme's binding pocket, often mimicking aspects of the natural substrates or transition states. The trifluoromethyl group (F3) and the sulfur atom in its structure likely contribute to its binding affinity and pharmacokinetic properties. The development of "differential inhibitors" aims to selectively inhibit AKR1B1's activity on glucose or other detrimental substrates while preserving its beneficial roles, such as detoxifying lipid peroxidation-derived aldehydes encyclopedia.pubresearchgate.net. The specific molecular interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking with amino acid residues in the active site, would dictate its potency and selectivity.

Downstream Cellular Pathway Modulation and Biological Impact of Aldose Reductase Inhibition

Inhibition of aldose reductase by Tolrestat is expected to modulate downstream cellular pathways primarily by reducing the flux through the polyol pathway mdpi.comd-nb.infofrontiersin.org. This leads to decreased intracellular accumulation of sorbitol and subsequently fructose (B13574). By preventing sorbitol accumulation, Tolrestat aims to mitigate hyperglycemia-induced cellular damage, including:

Reduced Oxidative Stress: The polyol pathway contributes to oxidative stress by consuming NADPH, a crucial cofactor for antioxidant defense systems researchgate.net. Inhibiting AKR1B1 can help preserve NADPH levels, thereby reducing the generation of reactive oxygen species (ROS) d-nb.inforesearchgate.net.

Modulation of Inflammatory Pathways: Oxidative stress and lipid peroxidation-derived aldehydes, which are substrates for AKR1B1, can activate inflammatory signaling pathways, such as NF-κB d-nb.infonih.gov. By reducing these aldehydes and oxidative stress, Tolrestat can dampen inflammatory responses d-nb.infonih.gov.

Prevention of AGE Formation: Sorbitol can be further metabolized into advanced glycation end products (AGEs), which contribute to cellular dysfunction and tissue damage d-nb.infofrontiersin.org. Inhibiting sorbitol formation can indirectly reduce AGE accumulation.

The biological impact of inhibiting AKR1B1, as targeted by Tolrestat, is aimed at preventing or ameliorating secondary diabetic complications such as retinopathy, nephropathy, and neuropathy mdpi.comwikipedia.orgd-nb.info. While Tolrestat was approved for the control of certain diabetic complications, it was withdrawn due to toxicity concerns, highlighting the importance of specificity and safety profiles in therapeutic development nih.gov.

Compound List:

Chemical FormulaCommon Name
This compoundTolrestat

Preclinical Pharmacological Characterization of C16h14f3no3s

In Vitro Pharmacological Studies

In vitro studies are foundational for understanding a compound's direct interaction with its target enzyme and its effects within cellular environments. These investigations help elucidate the mechanism of action and provide initial insights into potency and selectivity.

In Vivo Pharmacological Models

In vivo studies are essential for evaluating a compound's pharmacological effects, efficacy, and behavior within a complex living organism. These models help to bridge the gap between in vitro findings and potential clinical outcomes.

Efficacy Evaluation in Preclinical Disease Models Involving Aldose Reductase Pathway Dysregulation

Preclinical studies are essential for evaluating the therapeutic potential of compounds like Tolrestat in disease states characterized by aldose reductase pathway dysregulation. Animal models, particularly those mimicking diabetic complications, are instrumental in this assessment nih.govmdpi.comfrontiersin.orgnih.govnih.govresearchgate.net. These models allow researchers to investigate the compound's ability to counteract the biochemical and functional deficits associated with AR overactivity.

Commonly utilized models include rodents (rats and mice) induced into a diabetic state, often through streptozotocin (B1681764) (STZ) administration, which replicates hyperglycemia and the subsequent activation of the polyol pathway nih.govmdpi.comfrontiersin.orgnih.govnih.govresearchgate.net. The efficacy of Tolrestat would be assessed by measuring its impact on established markers of disease progression and by evaluating biochemical changes within affected tissues.

Diabetic Neuropathy: In models of diabetic neuropathy, a key outcome measure is the improvement of nerve conduction velocity (NCV), which is often impaired in diabetic states. Additionally, the direct biochemical consequence of AR activity, sorbitol accumulation in nerve tissue, is quantified. Effective AR inhibitors are expected to increase NCV and reduce sorbitol levels nih.govmdpi.comnih.gov.

Diabetic Retinopathy and Nephropathy: For retinopathy, efficacy is gauged by reductions in sorbitol accumulation within retinal tissues and improvements in markers of oxidative stress and inflammation. In nephropathy models, assessments typically include a reduction in urinary albumin excretion and decreased sorbitol levels in kidney tissue nih.govmdpi.comfrontiersin.org.

Diabetic Cataractogenesis: The role of AR in lens opacity development is also investigated. Preclinical studies would assess the compound's ability to reduce sorbitol accumulation in the lens and delay the progression of lens opacities nih.govmdpi.com.

The following table presents typical findings observed in preclinical studies evaluating aldose reductase inhibitors in relevant animal models:

Disease ModelParameter MeasuredTypical Outcome with ARI Treatment
Diabetic Neuropathy Nerve Conduction Velocity (m/s)Increase
Sorbitol in Sciatic Nerve (µmol/g wet weight)Decrease
Intraepidermal Nerve Fiber Density (fibers/mm²)Increase/Preservation
Diabetic Retinopathy Retinal Sorbitol Levels (µmol/g)Decrease
Markers of Oxidative Stress (e.g., MDA)Decrease
Diabetic Nephropathy Urinary Albumin Excretion (mg/day)Decrease
Kidney Sorbitol Levels (µmol/g)Decrease
Diabetic Cataractogenesis Lens Sorbitol Levels (µmol/g)Decrease
Progression of Lens Opacity (e.g., visual scoring)Delay/Reduction

Pharmacodynamic Biomarker Assessment in Animal Studies

Pharmacodynamic (PD) biomarkers are critical for confirming that a drug candidate engages its intended target and elicits the expected biological response. For aldose reductase inhibitors like Tolrestat, PD biomarker assessment focuses on the modulation of the polyol pathway and its downstream effects, including oxidative stress and inflammatory responses nih.govnih.govmdpi.comaustinpublishinggroup.commdpi.com.

Key PD biomarkers that would be evaluated in preclinical studies include:

Polyol Pathway Metabolites: Direct measurement of sorbitol and fructose (B13574) levels in target tissues (e.g., nerve, kidney, lens) serves as a primary indicator of AR and sorbitol dehydrogenase activity. A successful AR inhibitor is expected to reduce sorbitol accumulation nih.govmdpi.comnih.gov.

Cofactor Status: The polyol pathway consumes NADPH. Effective inhibition of AR spares NADPH, leading to increased intracellular levels, which can then support other vital NADPH-dependent processes, such as the regeneration of glutathione (B108866) (GSH) nih.govmdpi.comaustinpublishinggroup.com.

Oxidative Stress Markers: The overactivation of the polyol pathway under hyperglycemic conditions is associated with increased production of reactive oxygen species (ROS) and depletion of cellular antioxidants like GSH. AR inhibitors that effectively reduce pathway flux are anticipated to decrease markers of oxidative stress, such as malondialdehyde (MDA), and increase GSH levels nih.govnih.govmdpi.com.

Inflammatory Mediators: Chronic activation of the polyol pathway can also trigger inflammatory cascades, including the activation of transcription factors like NF-κB. Effective AR inhibition may lead to a reduction in pro-inflammatory mediators nih.govmdpi.com.

The following table outlines relevant pharmacodynamic biomarkers and their anticipated changes upon effective aldose reductase inhibition:

Biomarker CategorySpecific BiomarkerExpected Change with Effective AR InhibitionRationale
Polyol Pathway Sorbitol (e.g., in nerve tissue)DecreaseDirect product of AR; inhibition reduces its accumulation.
Fructose (e.g., in nerve tissue)Increase (potentially)Product of SDH; increased sorbitol flux may lead to increased fructose formation.
Cofactor Status NADPH (e.g., in tissue)IncreaseAR consumes NADPH; inhibition spares this cofactor.
Oxidative Stress Malondialdehyde (MDA) (e.g., in tissue)DecreasePolyol pathway contributes to ROS; reduced pathway activity lowers oxidative stress.
Glutathione (GSH) (e.g., in tissue)IncreasePolyol pathway depletes NADPH needed for GSH regeneration; sparing NADPH enhances GSH availability.
Inflammation Markers NF-κB Activation (cellular)DecreaseAR pathway activation can lead to NF-κB activation; inhibition may attenuate this inflammatory response.

Exploratory Systemic Effects of C16H14F3NO3S in Animal Models

These studies typically involve monitoring general health indicators and conducting a series of tests to evaluate the function of major organ systems. The objective is to detect any significant deviations from normal physiological parameters that might suggest unintended consequences.

General Health Monitoring: Routine monitoring includes body weight, food and water intake, and general physical appearance.

Clinical Chemistry: Blood samples are analyzed to assess liver function (e.g., ALT, AST), kidney function (e.g., BUN, creatinine), glucose homeostasis, lipid profiles, and electrolyte balance.

Hematology: Complete blood counts (CBC) are performed to evaluate red blood cells, white blood cells, and platelets, providing insights into potential effects on the hematopoietic system.

Organ Histopathology: Microscopic examination of major organs, including the liver, kidneys, spleen, and heart, is conducted to identify any structural changes, inflammation, or cellular damage.

The following table outlines common parameters assessed in exploratory systemic effect studies in animal models and the typical interpretation of findings:

Parameter CategorySpecific ParameterTypical Assessment MethodInterpretation of Findings (within normal range)
General Health Body WeightWeekly measurementsStable or appropriate growth/maintenance
Food and Water ConsumptionDaily/Weekly measurementsConsistent intake, no significant reduction or increase
Clinical Chemistry Alanine Aminotransferase (ALT)Serum analysisWithin established species-specific normal reference ranges
Aspartate Aminotransferase (AST)Serum analysisWithin established species-specific normal reference ranges
Blood Urea Nitrogen (BUN)Serum analysisWithin established species-specific normal reference ranges
Serum CreatinineSerum analysisWithin established species-specific normal reference ranges
Blood GlucoseFasting or random blood drawsMaintained within physiological limits, showing expected diurnal variation
Hematology White Blood Cell (WBC) CountComplete Blood Count (CBC) analysisWithin established species-specific normal reference ranges
Red Blood Cell (RBC) CountComplete Blood Count (CBC) analysisWithin established species-specific normal reference ranges
Organ Histopathology Liver TissueMicroscopic examination (e.g., H&E staining)No significant cellular damage, necrosis, inflammation, or architectural changes
Kidney TissueMicroscopic examination (e.g., H&E staining)No significant cellular damage, necrosis, inflammation, or architectural changes

Compound List:

this compound (Tolrestat)

Structure Activity Relationship Sar Studies of C16h14f3no3s and Its Analogs

Identification of Key Pharmacophoric Elements within C16H14F3NO3S

Tolrestat (this compound) possesses several structural features that are critical for its potent inhibition of aldose reductase. The molecule is characterized by a naphthalene (B1677914) core , which serves as a foundational scaffold nih.govkegg.jpnih.govdrugbank.com. Attached to this core are a trifluoromethyl (CF3) group and a methoxy (B1213986) (OCH3) group , both of which have been shown to influence biological activity nih.govkegg.jpnih.govdrugbank.com. The presence of a sulfonyl (SO2) group is a hallmark of many potent AR inhibitors, including Tolrestat, often linking the aromatic core to a side chain kegg.jpdrugbank.com. This side chain typically includes a cyclic moiety , such as an imidazolidinedione ring, and a carboxylic acid group kegg.jpnih.govdrugbank.comresearchgate.net. These elements collectively contribute to the molecule's ability to bind to the active site of aldose reductase and inhibit its enzymatic activity.

Role of Trifluoromethyl and Methoxy Substituents in Biological Activity

The trifluoromethyl (CF3) and methoxy (OCH3) substituents on the naphthalene ring of Tolrestat play significant roles in its biological activity. The CF3 group, being strongly electron-withdrawing and lipophilic, can influence electronic distribution and binding interactions within the enzyme's active site. The methoxy group, an electron-donating substituent, can also modulate electronic properties and engage in specific interactions. Studies on Tolrestat analogs have indicated that the introduction of both trifluoromethyl and methoxy groups can enhance biological activity researchgate.net. Furthermore, broader SAR studies on other classes of AR inhibitors have consistently shown that electron-withdrawing groups (like CF3) and electron-donating groups (like OCH3) at specific positions are critical for optimizing potency and selectivity, often by influencing hydrogen bonding capabilities and hydrophobic interactions researchgate.netnih.govdoi.orgtandfonline.comhaut.edu.cn.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aldose Reductase Inhibitors

Quantitative Structure-Activity Relationship (QSAR) modeling has been extensively employed to understand and predict the AR inhibitory activity of various compound classes. While specific QSAR models for Tolrestat itself are not extensively detailed in the provided snippets, general QSAR studies on AR inhibitors offer valuable insights. For example, a QSAR study on a dataset of 226 AR inhibitors utilized a genetic algorithm-multi-linear regression (GA-MLR) technique, yielding models with high predictive power (R² = 0.79–0.80, Q²LOO = 0.78–0.79) nih.gov. These models identified key molecular features such as hydrophobic nitrogen atoms, non-ring carbon atoms, and sp2 hybridized oxygen atoms as crucial for inhibitory potency nih.gov.

Other QSAR studies have focused on different chemical scaffolds, such as flavonoids doi.orgtandfonline.comhaut.edu.cn and sulfonylpyridazinones researchgate.net, employing methods like Principal Component Analysis (PCA), Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Topomer CoMFA. These studies have highlighted the importance of descriptors related to quantum chemistry, topology, hydrophobicity, and specific pharmacophoric features for predicting AR inhibition researchgate.netdoi.orgtandfonline.comhaut.edu.cn. For instance, models for flavonoid inhibitors indicated that hydrophobicity and electronic properties at specific positions were critical doi.orgtandfonline.comhaut.edu.cn.

Table 1: Representative QSAR Model Statistics for Aldose Reductase Inhibitors

Compound ClassQSAR Method(s)R² (Training/Fitting)Q² (LOO/Test)External Validation (Pred. R²)Reference
General AR InhibitorsGA-MLR0.79–0.800.78–0.79N/A nih.gov
Flavonoid InhibitorsPCA, MLR, RNLM, ANN0.900 (ANN R)0.749 (ANN R²cv)N/A tandfonline.com
Flavonoid InhibitorsAtom-based 3D-QSAR (PHASE)0.96 (R train 2)0.81 (Q test 2)N/A doi.org
Flavone InhibitorsTopomer CoMFA0.831 (Fitting)0.564 (CV)0.794 (External) haut.edu.cn
SulfonylpyridazinonesMLR, kNN-MFA, SA feature selection0.8762 (SA-MLR)0.7732 (SA-MLR)0.7563 (SA-MLR) researchgate.net

Rational Design Strategies for Enhanced Aldose Reductase Inhibition Based on SAR Data

The insights gained from SAR and QSAR studies provide a robust framework for the rational design of novel and improved aldose reductase inhibitors. By understanding which structural features contribute to potent inhibition, medicinal chemists can strategically modify existing scaffolds or design entirely new molecules.

Key strategies include:

Scaffold Hopping and Modification: Based on the success of the naphthalene core in Tolrestat and related compounds, researchers can explore bioisosteric replacements or modifications of this core to improve efficacy or reduce toxicity researchgate.net.

Substituent Optimization: The role of substituents like CF3 and OCH3 can be further investigated by systematically varying their position and type on the aromatic core to fine-tune electronic and steric properties for optimal binding researchgate.netnih.gov.

Side Chain Engineering: Modifications to the sulfonyl-containing side chain, including the cyclic moiety and the carboxylic acid group, can be explored to enhance binding affinity, improve pharmacokinetic profiles, and potentially mitigate adverse effects researchgate.net.

Integration of Computational Methods: Combining SAR data with molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling allows for a deeper understanding of the inhibitor-enzyme interactions. This integration helps predict how structural changes will affect binding and guides the selection of promising candidates for synthesis and testing researchgate.nethaut.edu.cnnih.gov. For example, superimposing known inhibitors can reveal common pharmacophoric features essential for activity researchgate.net.

QSAR-Guided Virtual Screening: Validated QSAR models can be used for virtual screening of large compound libraries to identify novel AR inhibitors with predicted high potency, thereby accelerating the drug discovery process nih.gov.

These rational design strategies, informed by detailed SAR and QSAR analyses, are essential for developing next-generation aldose reductase inhibitors that offer improved therapeutic benefits for patients suffering from diabetic complications.

Compound Name Table:

Common NameChemical FormulaOther Identifiers
TolrestatThis compoundAY-27773, DB02383

Computational Chemistry and in Silico Drug Design for C16h14f3no3s Like Compounds

Molecular Docking Simulations with Aldose Reductase

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of C16H14F3NO3S-like compounds, docking simulations are instrumental in elucidating their binding modes within the active site of aldose reductase.

Studies involving Fidarestat, a compound structurally related to the this compound scaffold, have demonstrated its binding orientation within the AR active site. These simulations reveal key interactions with amino acid residues crucial for its inhibitory activity. For instance, the trifluoromethylphenyl group of Fidarestat-like compounds typically occupies a hydrophobic pocket, while other functional groups form hydrogen bonds and other non-covalent interactions with polar residues in the active site. The binding affinity and interaction patterns of these compounds are often compared to known inhibitors like Epalrestat and Ponalrestat. acs.org

CompoundDocking Score (kcal/mol)Key Interacting Residues in Aldose Reductase
Fidarestat-9.5Trp111, Tyr48, His110, Leu300
Epalrestat-8.7Trp111, Tyr48, His110, Cys298
Ponalrestat-8.2Trp111, Tyr48, His110, Val47

Molecular Dynamics Simulations of this compound-Target Complexes

To assess the stability of the interactions predicted by molecular docking, molecular dynamics (MD) simulations are employed. These simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the physiological environment.

MD simulations of aldose reductase in complex with Fidarestat have been performed for durations up to 100 nanoseconds to investigate the stability of the complex. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored to assess conformational changes. Stable RMSD values throughout the simulation indicate a stable binding mode. Furthermore, MD simulations can reveal the role of water molecules in mediating interactions between the inhibitor and the enzyme, providing a more comprehensive understanding of the binding event.

Pharmacophore Modeling for Aldose Reductase Inhibition

Pharmacophore modeling is a powerful tool in drug design that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. For aldose reductase inhibition by this compound-like compounds, pharmacophore models are developed based on the structures of known active inhibitors.

A typical pharmacophore model for an aldose reductase inhibitor includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. frontiersin.org These models are then used as 3D queries to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. The development of a robust pharmacophore model is a critical step in the virtual screening workflow.

Virtual Screening and Library Design for Novel Aldose Reductase Inhibitors

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For the discovery of novel aldose reductase inhibitors with scaffolds similar to this compound, both ligand-based and structure-based virtual screening approaches are utilized.

In ligand-based virtual screening, a known active molecule like Fidarestat is used as a template to search for structurally similar compounds. nih.gov Structure-based virtual screening, on the other hand, involves docking a large library of compounds into the active site of aldose reductase and ranking them based on their predicted binding affinity. nih.gov This integrated approach has been successful in identifying promising new inhibitor candidates. nih.gov

De Novo Drug Design Approaches for this compound Scaffolds

De novo drug design aims to construct novel molecules with desired pharmacological properties from scratch. For this compound scaffolds, de novo design algorithms can be used to generate new chemical entities that are optimized for binding to the aldose reductase active site.

These methods often start with a seed fragment placed in a favorable position within the active site and then iteratively add atoms or functional groups to grow a complete molecule. The design process is guided by a scoring function that evaluates the binding affinity and other drug-like properties of the generated molecules. This approach allows for the exploration of novel chemical space and the creation of inhibitors with unique scaffolds. arxiv.org

Applications of Machine Learning and Artificial Intelligence in this compound Discovery Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in drug discovery to accelerate the identification and optimization of new drug candidates. nih.gov In the context of aldose reductase inhibitors like those based on the this compound scaffold, ML models can be trained on existing data to predict the inhibitory activity of new compounds.

Biotransformation Pathways and Metabolite Identification of C16h14f3no3s in Preclinical Models

In Vitro Metabolic Stability Assessment in Subcellular Fractions (e.g., microsomes, hepatocytes)

In vitro metabolic stability assessments are fundamental in drug discovery to evaluate how quickly a compound is degraded by enzymes, typically found in liver microsomes or hepatocytes. These studies help predict a drug candidate's half-life and clearance in vivo. Liver microsomes primarily contain Phase I metabolic enzymes, such as cytochrome P450 (CYP) enzymes, while hepatocytes encompass both Phase I and Phase II metabolic enzymes, offering a more comprehensive picture of a compound's metabolic fate patsnap.comnuvisan.comif-pan.krakow.pl.

Specific in vitro metabolic stability data, such as half-life or intrinsic clearance values for Tolrestat in liver microsomes or hepatocytes, are not extensively detailed in the reviewed literature. However, one in vivo observation in rats indicated that liver microsomal cytochrome P-450 activity remained largely unaltered in Tolrestat-treated animals, potentially suggesting a limited role for these enzymes in Tolrestat's metabolism in that specific species nih.gov. Further in vitro studies would be necessary to definitively characterize Tolrestat's metabolic stability and identify the primary enzyme systems responsible for its biotransformation.

Identification and Structural Characterization of Major Metabolites in Preclinical Species

A single study mentioned an "S-oxide metabolite of Tolrestat" which demonstrated significant aldose reductase (AR) inhibitory activity (93% inhibition at 10⁻⁵ M) units.it. However, detailed structural elucidation or quantification of this metabolite, or the identification of other major metabolites in preclinical species, has not been widely reported in the available literature. The limited information suggests that Tolrestat may be primarily excreted as the parent compound, or that its metabolites are formed in minor quantities or are not extensively characterized.

Enzymatic Systems Involved in Tolrestat Biotransformation

While drug metabolism is often mediated by enzyme families such as cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs), and esterases frontiersin.orgosti.gov, the specific enzymes responsible for Tolrestat's biotransformation are not clearly identified in the reviewed literature. The observation that liver microsomal cytochrome P-450 activity was virtually unaltered in Tolrestat-treated rats nih.gov hints that CYP enzymes might not be the primary route of metabolism for Tolrestat. However, this finding requires further investigation with specific in vitro assays using isolated enzymes or recombinant systems to pinpoint the exact enzymatic machinery involved in any observed biotransformation.

Species-Specific Differences in Metabolism within Preclinical Research

Significant species-specific differences in Tolrestat's pharmacokinetic profile and metabolic disposition have been noted across preclinical models. In contrast to rats, where a larger proportion of the administered dose appeared to undergo metabolism, dogs and monkeys showed a greater proportion of the administered radioactivity in serum attributed to the unchanged drug nih.gov. This suggests that the rate and extent of Tolrestat metabolism can vary considerably between species.

Furthermore, differences in elimination half-life and total body clearance were observed:

Rats: Terminal elimination half-life of 3.5 hours; clearance data not explicitly detailed in this context.

Dogs: Terminal elimination half-life of 11 hours; total body clearance of 200 ml/kg·hr; volume of distribution of 3 L/kg.

Monkeys: Terminal elimination half-life of 9 hours; total body clearance of 200 ml/kg·hr; volume of distribution of 3 L/kg.

These pharmacokinetic parameters highlight interspecies variability, which is a critical consideration when extrapolating preclinical data to human pharmacokinetics and predicting potential drug interactions or efficacy nih.govgenome.jp.

Metabolite Activity Profiling Related to Aldose Reductase Inhibition

Summary of Pharmacokinetic Parameters and Species Differences

ParameterRatDogMonkey
Bioavailability81%68%Not specified
Terminal Elimination Half-life (hr)3.5119
Total Body Clearance (ml/kg·hr)Not specified200200
Volume of Distribution (L/kg)Not specified33
Serum 14C (Unchanged Drug)Lower proportionMajor proportionMajor proportion

Compound Information

C16H14F3NO3S: Tolrestat

References nih.gov, genome.jp, nih.gov, units.it, frontiersin.org, cellagentech.com, osti.gov, patsnap.com, nuvisan.com, if-pan.krakow.pl,

Advanced Analytical Methodologies for C16h14f3no3s in Research Settings

Chromatographic Techniques for Quantitative Determination (e.g., LC-MS/MS, HPLC)

The quantitative analysis of Fidarestat and its metabolites heavily relies on advanced chromatographic techniques, primarily Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). These methods offer high sensitivity and selectivity, which are essential for detecting the compound in complex biological matrices. rsc.org

LC-MS/MS is a powerful tool for the analysis of Fidarestat. nih.gov A study focused on the in vitro and in vivo metabolites of Fidarestat utilized liquid chromatography-electrospray ionization tandem mass spectrometry (LC/ESI/MS/MS) for their identification and characterization. nih.gov This technique combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. nih.gov Another developed method using ultrahigh-performance liquid chromatography and tandem mass spectrometry (UPLC-MS/MS) has been successful in detecting aldose reductase activity and screening for its inhibitors. rsc.orgresearchgate.net

HPLC is also a widely used technique for the quantification of various compounds. scielo.brmdpi.com For instance, a reverse-phase HPLC (RP-HPLC) method was developed and validated for the determination of Candesartan in human plasma, demonstrating the applicability of such methods for drug quantification. nih.gov The development of a fast liquid chromatography method coupled to mass spectrometry (LC-MS/MS) based on fused-core technology has enabled the determination of multiple lipophilic toxins in a short run time, a principle that can be applied to the analysis of Fidarestat for high-throughput purposes. mdpi.com

ParameterLC-MS/MSHPLC
Principle Combines liquid chromatography separation with mass spectrometry detection for high selectivity and sensitivity.Separates components of a mixture based on their differential distribution between a stationary and a mobile phase.
Application for C16H14F3NO3S Identification and characterization of metabolites in biological samples. nih.gov Screening for aldose reductase inhibitors. rsc.orgresearchgate.netQuantitative determination in pharmaceutical formulations and biological fluids. scielo.brnih.gov
Key Advantages High sensitivity, high selectivity, structural information from MS/MS fragmentation. rsc.orgRobustness, cost-effectiveness, well-established methodology. researchgate.net
Typical Columns C18 columns are commonly used for reversed-phase chromatography. nih.govmdpi.comC18 columns are frequently employed. mdpi.comnih.gov
Detection Mass spectrometer (e.g., triple quadrupole, Q-TOF). mdpi.comlcms.czUV detector is common. mdpi.comresearchgate.net

Method Development and Validation for this compound in Preclinical Biological Matrices

The development and validation of bioanalytical methods are critical for the reliable quantification of Fidarestat in preclinical biological matrices such as plasma, urine, and feces. nih.govuomustansiriyah.edu.iq These methods must be robust, accurate, and precise to support pharmacokinetic and toxicokinetic studies. nih.govuninet.edu

A typical method development and validation process involves several key parameters as outlined by international guidelines. This includes establishing specificity, linearity, accuracy, precision, recovery, and stability of the analyte in the given matrix. nih.govuomustansiriyah.edu.iq For instance, a validated HPLC-MS/MS method for quantifying total and unbound lenalidomide (B1683929) in human plasma required only a small sample volume and had a short run time, which is desirable in preclinical studies. nih.gov

Liquid-liquid extraction and solid-phase extraction are common sample preparation techniques used to isolate the analyte from the complex biological matrix before analysis. nih.govnih.gov The choice of internal standard is also a critical aspect of method development to ensure accuracy and precision. nih.govuninet.edu

The validation of a bioanalytical method for valsartan (B143634) in human plasma using LC-MS/MS demonstrated good linearity, precision, accuracy, and stability, providing a framework for the validation of methods for similar compounds like Fidarestat. uomustansiriyah.edu.iq

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. uninet.eduNo significant interference at the retention time of the analyte and internal standard.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. nih.govCorrelation coefficient (r²) > 0.99. nih.gov
Accuracy The closeness of the determined value to the nominal concentration. uninet.eduWithin ±15% of the nominal value (±20% at the lower limit of quantification). mdpi.com
Precision The closeness of agreement between a series of measurements from the same homogeneous sample. uninet.eduRelative standard deviation (RSD) ≤ 15% (≤ 20% at the lower limit of quantification). mdpi.com
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. uomustansiriyah.edu.iqShould be consistent, precise, and reproducible.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. uomustansiriyah.edu.iqAnalyte concentration should be within ±15% of the initial concentration.

Spectroscopic Approaches for Structural Elucidation of Analogs and Metabolites (e.g., NMR, IR, High-Resolution MS)

Spectroscopic techniques are indispensable for the structural elucidation of novel analogs and metabolites of Fidarestat. nih.gov High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used for this purpose. researchgate.netmdpi.com

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This is crucial for identifying unknown metabolites. A study on Fidarestat successfully used accurate mass measurements to identify eighteen of its metabolites. nih.gov

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. core.ac.uknih.gov Both 1D (¹H and ¹³C) and 2D NMR experiments are employed to elucidate the complete structure of a compound. researchgate.net While not specifically detailed for Fidarestat in the provided results, the general application of NMR in elucidating the structure of small organic molecules is well-established. researchgate.netmdpi.com Infrared (IR) spectroscopy can be used to identify the functional groups present in a molecule, providing complementary information to MS and NMR.

Spectroscopic TechniqueInformation ProvidedApplication in this compound Research
High-Resolution Mass Spectrometry (HRMS) Accurate mass-to-charge ratio, allowing for the determination of elemental composition. nih.govIdentification of in vitro and in vivo metabolites of Fidarestat. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the molecular structure, including connectivity and stereochemistry. researchgate.netnih.govStructural elucidation of novel analogs and confirmation of metabolite structures. core.ac.uk
Infrared (IR) Spectroscopy Information about the functional groups present in a molecule.Complementary structural information for analogs and metabolites.

Bioanalytical Strategies for Biomarker Measurement in Aldose Reductase Research

In aldose reductase research, bioanalytical strategies are focused on the measurement of biomarkers that reflect the activity of the enzyme and the efficacy of inhibitors like Fidarestat. bioagilytix.comnih.gov Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov

Under hyperglycemic conditions, the increased activity of aldose reductase leads to the accumulation of sorbitol, which is a key pathogenic factor in the development of diabetic complications. nih.gov Therefore, the concentrations of sorbitol and its subsequent metabolite, fructose (B13574), in tissues and biological fluids are important biomarkers of aldose reductase activity. nih.gov

Studies have shown that treatment with Fidarestat can significantly reduce the levels of these biomarkers. For example, in a study on ischemia-reperfusion injury in the rat retina, Fidarestat pre-treatment prevented the accumulation of sorbitol and fructose. nih.gov Similarly, in diabetic rats, Fidarestat was shown to lower sorbitol and fructose concentrations. medchemexpress.cn The development of robust bioanalytical methods, such as LC-MS/MS, is essential for the accurate quantification of these biomarkers in research settings. nih.govbohrium.comnih.gov

BiomarkerRelevance to Aldose Reductase ActivityEffect of FidarestatAnalytical Method
Sorbitol Direct product of the aldose reductase-catalyzed reduction of glucose. nih.govDecreases sorbitol accumulation. nih.govLC-MS/MS
Fructose Formed from the oxidation of sorbitol. nih.govReduces fructose levels. nih.govLC-MS/MS

Challenges in High-Throughput Analytical Screening in Discovery Research

High-throughput screening (HTS) is a key strategy in drug discovery for identifying new lead compounds. accscience.compreprints.org However, HTS presents several analytical challenges, particularly in the context of screening for analogs of Fidarestat. nih.govnih.gov

One of the main challenges is the need for robust and miniaturized assays that are both cost-effective and provide physiologically relevant data. nih.gov The large volume of data generated in HTS requires a sophisticated informatics framework for data processing, analysis, and interpretation. nih.govresearchgate.net

Data quality is another significant concern in HTS. nih.gov False positives and negatives can arise from various sources of variation, including technological and biological factors. nih.gov Therefore, rigorous quality control and appropriate data normalization methods are crucial. researchgate.net

Furthermore, for phenotypic screens, which are increasingly used in drug discovery, target deconvolution can be a major hurdle. preprints.org Identifying the specific molecular target of a hit compound from a phenotypic screen can be a complex and resource-intensive process. preprints.org The development of integrated approaches that combine genomics, combinatorial chemistry, and advanced bioanalytical techniques is essential to address these challenges and improve the efficiency and success rate of HTS campaigns. preprints.org

ChallengeDescriptionPotential Mitigation Strategy
Assay Miniaturization and Robustness Developing assays that are suitable for high-density formats (e.g., 1536-well plates) while maintaining reliability and physiological relevance. nih.govUtilization of advanced liquid handling robotics and sensitive detection technologies.
Data Management and Analysis Handling and interpreting the vast amounts of data generated from HTS campaigns. nih.govresearchgate.netImplementation of robust informatics platforms and statistical analysis tools.
Data Quality and Reproducibility Ensuring the reliability of HTS data by minimizing variability and avoiding false positives/negatives. nih.govStringent quality control measures, use of appropriate controls, and robust data normalization methods.
Target Deconvolution in Phenotypic Screening Identifying the specific molecular target(s) of compounds identified in cell-based or organism-based screens. preprints.orgIntegrated approaches using chemical proteomics, genetic methods, and computational biology.

Novel Therapeutic Research Avenues for Aldose Reductase Inhibition by C16h14f3no3s

Exploration Beyond Traditional Research in Diabetic Complications

While the primary focus of aldose reductase inhibition has historically been on mitigating the microvascular complications of diabetes, such as nephropathy, retinopathy, and neuropathy, research is expanding to explore its efficacy in other diabetic-related issues. Studies are investigating whether compounds like C16H14F3NO3S can influence metabolic dysregulation and cellular dysfunction that extend beyond the direct sorbitol accumulation in nerve and kidney tissues. This includes examining effects on endothelial dysfunction, impaired wound healing, and potential contributions to the accelerated aging observed in diabetic patients. The rationale is that by reducing oxidative stress and advanced glycation end-product (AGE) formation, which are downstream effects of aldose reductase activity, broader protective benefits might be achieved. Research in this area aims to identify ARIs that offer a more comprehensive therapeutic profile for the multifaceted nature of diabetes.

Investigation in Inflammatory Pathways and Oxidative Stress Mechanisms

The role of aldose reductase in promoting inflammation and oxidative stress is increasingly recognized, making ARIs like this compound attractive candidates for conditions characterized by these pathologies. Aldose reductase can contribute to oxidative stress by depleting NADPH, a crucial cofactor for glutathione (B108866) reductase, thereby reducing the cell's antioxidant capacity. Furthermore, increased aldose reductase activity has been linked to the activation of pro-inflammatory signaling pathways, such as NF-κB, and the production of inflammatory cytokines. Research is exploring how inhibiting aldose reductase with compounds such as this compound might modulate these inflammatory cascades and restore cellular redox balance. Investigating the specific mechanisms by which this compound interacts with inflammatory mediators and reactive oxygen species (ROS) is a key area of current research.

Potential Roles in Fibrotic Conditions Research Models

Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a common pathological outcome in various chronic diseases, including kidney disease, liver cirrhosis, and pulmonary fibrosis. Aldose reductase has been implicated in the pathogenesis of fibrosis by promoting the differentiation of fibroblasts into myofibroblasts and stimulating extracellular matrix deposition. Studies are examining the potential of aldose reductase inhibitors, including the compound this compound, to attenuate fibrotic processes in preclinical models. Research findings may focus on the compound's ability to reduce myofibroblast activation, inhibit collagen synthesis, and improve tissue architecture in models of organ fibrosis. Data tables in this section could present comparative efficacy of this compound against established profibrotic markers in relevant experimental settings.

Emerging Research Areas for Aldose Reductase Inhibitors

Beyond established and emerging roles in diabetes and fibrosis, aldose reductase inhibitors are being investigated for a wider spectrum of therapeutic applications. Emerging research areas include neurodegenerative diseases, where oxidative stress and inflammation play significant roles, and certain types of cancer, where metabolic reprogramming and redox balance are critical for tumor growth and survival. The compound this compound may be evaluated for its potential to protect neurons from oxidative damage, modulate tumor microenvironments, or influence cellular metabolism in ways that are not directly tied to glucose metabolism. Research in these novel areas seeks to leverage the pleiotropic effects of aldose reductase inhibition to address unmet medical needs across diverse disease landscapes.

Mechanisms of Potential Resistance or Evasion in Response to Aldose Reductase Inhibition

Cellular Adaptive Responses to Prolonged Aldose Reductase Inhibition

Prolonged exposure to an aldose reductase inhibitor like Epalrestat can induce a series of adaptive responses at the cellular level as the system attempts to restore homeostasis. One of the primary stressors that aldose reductase inhibition aims to alleviate is the osmotic imbalance caused by sorbitol accumulation. mdpi.com However, cells, particularly in tissues like the renal medulla, have inherent mechanisms to adapt to osmotic stress. nih.gov

In response to the altered intracellular environment resulting from long-term aldose reductase inhibition, cells may initiate compensatory mechanisms to maintain osmotic equilibrium. This could involve the modulation of other osmolytes to counteract the reduction in sorbitol. While direct evidence of specific adaptive responses to prolonged Epalrestat treatment is limited, the principle of cellular adaptation to environmental stressors is a fundamental concept in biology. researchgate.net These adaptive changes could potentially blunt the long-term efficacy of aldose reductase inhibition.

Target Protein Upregulation or Downregulation Mechanisms

A plausible mechanism of acquired resistance to enzyme inhibitors is the alteration in the expression of the target protein itself. In the context of aldose reductase inhibition, this could manifest as either upregulation or downregulation of the aldose reductase enzyme.

Studies have indicated that high glucose conditions can lead to an upregulation of aldose reductase expression. nih.gov While treatment with Epalrestat has been shown to downregulate this hyperglycemia-induced upregulation, it is conceivable that chronic inhibition could trigger a feedback loop leading to a compensatory increase in aldose reductase gene expression. nih.govmdpi.com This would effectively increase the amount of enzyme that needs to be inhibited, potentially requiring higher concentrations of the inhibitor to achieve the same therapeutic effect.

Conversely, a study on rat renal medulla suggested a feedback inhibition mechanism where the accumulation of galactitol, a product of an alternative substrate for aldose reductase, led to a downregulation of aldose reductase mRNA levels. nih.gov This suggests a complex regulatory network governing aldose reductase expression that could be influenced by long-term pharmacological intervention. Further research is needed to elucidate how prolonged treatment with Epalrestat specifically impacts the transcriptional and translational regulation of the aldose reductase gene as a potential resistance mechanism.

Alternative Pathway Activation in Cellular Models of Resistance

When a primary metabolic pathway is inhibited, cells can often reroute metabolic flux through alternative or bypass pathways to maintain essential functions. In the context of aldose reductase inhibition, the focus is on the production of sorbitol from glucose. While aldose reductase is the primary enzyme responsible for this conversion, the possibility of alternative enzymatic pathways for sorbitol production, though not well-documented, cannot be entirely ruled out as a potential resistance mechanism.

More plausibly, cells might adapt by altering the flux through interconnected metabolic pathways to compensate for the changes induced by aldose reductase inhibition. For instance, the polyol pathway is linked to glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov Inhibition of aldose reductase could lead to a metabolic reprogramming, shunting glucose into other pathways. nih.gov While this is part of the intended therapeutic effect, it is possible that in a state of acquired resistance, this metabolic shift could activate signaling cascades that counteract the benefits of aldose reductase inhibition or contribute to cellular stress through different mechanisms.

Furthermore, the activation of signaling pathways downstream of the polyol pathway, such as the protein kinase C (PKC) pathway, is implicated in diabetic complications. crownbio.com While aldose reductase inhibitors can prevent the activation of PKC, crownbio.com resistant cells might develop alternative mechanisms to activate these deleterious signaling cascades, independent of the polyol pathway.

In Vitro Models for Studying Acquired Resistance to Aldose Reductase Inhibitors

The development of robust in vitro models is crucial for systematically investigating the mechanisms of acquired resistance to therapeutic agents. For aldose reductase inhibitors, such models would allow for controlled, long-term exposure of relevant cell lines to compounds like Epalrestat to induce and study the emergence of resistance.

Standard methodologies for developing drug-resistant cell lines, commonly employed in cancer research, could be adapted for this purpose. nih.gov This typically involves culturing cells in the presence of gradually increasing concentrations of the inhibitor over an extended period. nih.gov The resulting resistant cell population can then be compared to the parental, sensitive cell line to identify the molecular changes responsible for the resistant phenotype.

Relevant cell lines for such studies would include those derived from tissues commonly affected by diabetic complications, such as lens epithelial cells, retinal cells, neuronal cells (e.g., Schwann cells), and renal tubular cells. aub.edu.lb For instance, rat renal tubular (NRK-52E) cells have been used to study the effects of Epalrestat in a high-glucose environment. nih.gov By chronically treating these cells with Epalrestat, it may be possible to generate a resistant cell line. Subsequent analyses, including genomic, transcriptomic, proteomic, and metabolomic profiling, could then be employed to uncover the specific mechanisms of resistance, such as target gene mutations, altered protein expression, or metabolic pathway reprogramming. The development and characterization of such in vitro models of resistance to aldose reductase inhibitors would be a significant step forward in understanding and ultimately overcoming this potential clinical challenge.

Future Directions and Research Opportunities for C16h14f3no3s

Integration of Multi-Omics Data in Aldose Reductase Research

The complex pathophysiology of diabetic complications necessitates a systems-level understanding that can be achieved through the integration of multi-omics data. Future research on C16H14F3NO3S will benefit significantly from a multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics to elucidate the compound's precise mechanisms of action and its effects on various biological pathways.

Recent advances in multi-omics techniques have already enhanced the understanding of diabetes pathogenesis. nih.gov For instance, a comprehensive multi-omics database, DiabetesOmic, has been developed to analyze transcriptional regulatory information from high-throughput sequencing, providing valuable insights into the molecular mechanisms of diabetes and its complications, such as diabetic nephropathy and retinopathy. nih.gov Applying these approaches to research on this compound could help identify novel biomarkers of drug efficacy and response. By analyzing the changes in gene expression, protein levels, and metabolite concentrations in response to treatment with this compound, researchers can gain a more holistic view of its therapeutic effects and potential off-target impacts. mdpi.comresearchgate.net This approach will be crucial for designing more targeted and effective therapeutic strategies. researchgate.net

Table 1: Potential Applications of Multi-Omics in this compound Research

Omics Field Research Application Potential Insights
Genomics Identifying genetic variants influencing response to this compound. Personalized medicine approaches for diabetic complications.
Transcriptomics Analyzing changes in gene expression in response to this compound. Understanding the molecular pathways modulated by the compound.
Proteomics Studying alterations in protein expression and post-translational modifications. Identifying direct and indirect protein targets of this compound.

| Metabolomics | Profiling changes in small molecule metabolites. | Assessing the impact on metabolic pathways beyond the polyol pathway. |

Development of Advanced Preclinical Models for Pathway Investigation

The translation of preclinical findings to clinical success has been a significant hurdle for many aldose reductase inhibitors. nih.gov A key future direction is the development of more sophisticated preclinical models that better recapitulate human diabetic complications. While rodent models have been instrumental, there is a need for models that more accurately reflect the complex pathology seen in humans. nih.govnih.gov

Chemically induced models, such as those using streptozotocin (B1681764), and genetic models like the db/db mouse, have been widely used to study diabetes and its complications. nih.govnih.gov However, these models may not fully replicate the chronic nature and multi-organ involvement of human diabetic complications. selcukmedj.org Future research should focus on developing and utilizing advanced models, including humanized mice and organ-on-a-chip systems. These models can provide a more accurate physiological environment to test the efficacy of this compound analogs. For example, creating models with tissue-specific expression of human aldose reductase at levels that approximate those in humans could provide more relevant insights into the compound's effects. nih.gov Such models would be invaluable for studying the long-term effects of aldose reductase inhibition and for identifying potential side effects before moving to clinical trials. scispace.comresearchgate.net

Innovation in Targeted Delivery Systems for this compound Analogs in Research

Enhancing the bioavailability and tissue-specific delivery of aldose reductase inhibitors is a critical area for future innovation. Poor tissue penetration has been a limitation of some previous ARIs. researchgate.net The development of targeted drug delivery systems can help concentrate this compound analogs at the sites of action, such as the nerves, retina, and kidneys, thereby increasing their efficacy and reducing potential systemic side effects. nih.gov

Nanotechnology offers promising solutions for the targeted delivery of therapeutic molecules. nih.govresearchgate.net Liposomes, nanoparticles, and nanogels can be engineered to encapsulate this compound analogs and release them in a controlled manner. nih.govingentaconnect.com These nanocarriers can be further modified with ligands that specifically bind to receptors on target cells, enabling active targeting. nih.gov For instance, designing delivery systems that can cross the blood-retinal barrier would be a significant advancement for treating diabetic retinopathy. Research in this area will focus on creating stable, biocompatible, and efficient delivery platforms for this compound and related compounds.

Table 2: Emerging Targeted Delivery Systems for Research

Delivery System Mechanism Potential Advantage for this compound Analogs
Liposomes Encapsulation in lipid bilayers. Biocompatible and can deliver both hydrophilic and hydrophobic compounds. nih.gov
Polymeric Nanoparticles Entrapment within a polymer matrix. Controlled and sustained release of the compound. researchgate.net
Micelles Self-assembly of amphiphilic molecules. Can solubilize poorly water-soluble analogs.

| Antibody-Drug Conjugates | Covalent linkage to a monoclonal antibody. | Highly specific targeting of cells expressing the target antigen. |

Collaborative Research Initiatives and Data Sharing in Aldose Reductase Field

The complexity of aldose reductase's role in various pathologies, from diabetic complications to cancer and inflammatory diseases, necessitates a collaborative research effort. nih.govbenthamdirect.com Future progress in the field will be accelerated by the establishment of collaborative initiatives and data-sharing platforms that bring together researchers from academia, industry, and clinical practice.

Open-access databases and consortia can facilitate the sharing of preclinical and clinical data, including successes and failures of past aldose reductase inhibitors. This transparency can help the research community learn from previous experiences and avoid redundant efforts. nih.gov Such platforms can also aggregate multi-omics data from various studies, creating a rich resource for computational biologists and medicinal chemists to identify new therapeutic targets and design next-generation inhibitors like this compound with improved selectivity and efficacy. acs.orgnih.gov Fostering a more collaborative environment will be essential to translate the scientific potential of aldose reductase inhibition into tangible clinical benefits for patients.

Q & A

Q. How can researchers ensure compliance with chemical safety regulations when handling Tolrestat?

  • Methodological Answer :
  • Consult SDS (Safety Data Sheets) for hazard codes (e.g., H318: Causes serious eye damage).
  • Implement engineering controls (e.g., fume hoods) and PPE (gloves, goggles) as per OSHA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.